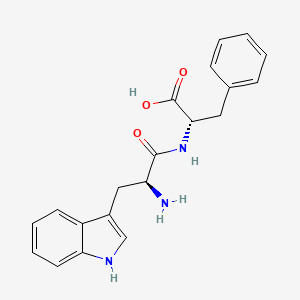

Trp-Phe

Vue d'ensemble

Description

H-Trp-phe-OH is a dipeptide consisting of tryptophan and phenylalanine. It is known for its antihypertensive properties, as it inhibits angiotensin-converting enzyme (ACE), increases nitric oxide levels, and decreases endothelin-1 levels . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

H-Trp-phe-OH has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Medicine: H-Trp-phe-OH has potential therapeutic applications in treating hypertension and related conditions.

Mécanisme D'action

Target of Action

Tryptophan-Phenylalanine (Trp-Phe) is a dipeptide molecule that primarily targets bacterial cell membranes . It has been used as an antimicrobial agent against Escherichia coli strains, where it acts by rupturing the surface of the bacterial cells . This compound dipeptides are localized cationic nanomaterials having strong target specificity and efficiently interact with the cell membrane of the microbe .

Mode of Action

The mode of action of Tryptophan-Phenylalanine involves interaction with its targets leading to significant changes. This compound exhibits antifeedant, larvicidal, and pupicidal action against Helicoverpa armigera in a dose-dependent manner . The lethal dose for 50% of the group (LD50) and LD90 values for larvicidal effect were 619 and 2750 ppm, respectively .

Biochemical Pathways

Tryptophan, one of the components of this compound, is an essential amino acid catabolized by complex metabolic pathways . Several of the resulting Tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . These metabolites are mutually regulated by the gut microbiota and intestine to maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Pharmacokinetics

It’s worth noting that the metabolic stability of peptide-based compounds like this compound is a critical factor influencing their pharmacokinetic properties .

Result of Action

The result of Tryptophan-Phenylalanine’s action is the disruption of bacterial cell membranes, leading to their death . In addition, this compound has shown significant antifeedant, larvicidal, and pupicidal effects against Helicoverpa armigera .

Action Environment

The action of Tryptophan-Phenylalanine can be influenced by environmental factors. For instance, the presence of metallic cations, such as Zn(II), can enhance the antimicrobial activity of this compound . Furthermore, the physiological environment, including the presence of gut microbiota, can influence the metabolism of Tryptophan, one of the components of this compound .

Analyse Biochimique

Biochemical Properties

Trp-Phe plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE). This inhibition leads to an increase in nitric oxide levels and a decrease in endothelin-1 content this compound interacts with various enzymes and proteins, including ACE, which it inhibits in a dose-dependent manner This interaction is essential for its antihypertensive effects

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of ACE, leading to changes in nitric oxide and endothelin-1 levels . These changes can impact gene expression and cellular metabolism, particularly in endothelial cells. The increase in nitric oxide levels can enhance vasodilation, while the decrease in endothelin-1 can reduce vasoconstriction, contributing to the overall antihypertensive effects of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ACE, leading to the inhibition of this enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the levels of angiotensin II decrease, leading to reduced vasoconstriction and lower blood pressure. Additionally, the inhibition of ACE by this compound increases the levels of bradykinin, a peptide that promotes vasodilation. These combined effects contribute to the antihypertensive properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ACE and reduces blood pressure without significant adverse effects At higher doses, this compound may cause toxic effects, including potential impacts on kidney function and electrolyte balance Threshold effects have been observed, where the antihypertensive effects plateau at a certain dosage, indicating a maximum effective dose

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an ACE inhibitor. It interacts with enzymes involved in nitric oxide production and endothelin-1 regulation . The metabolic flux of this compound can influence the levels of these metabolites, contributing to its antihypertensive effects. Additionally, this compound may be metabolized by peptidases, leading to the formation of its constituent amino acids, tryptophan and phenylalanine, which can enter their respective metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm or the endoplasmic reticulum, where it exerts its effects. The distribution of this compound within tissues can influence its overall bioavailability and efficacy as an antihypertensive agent.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with ACE and other enzymes involved in nitric oxide production and endothelin-1 regulation. The precise subcellular localization of this compound can influence its effectiveness as an antihypertensive agent and its interactions with other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Trp-phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The use of fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups is common in these methods .

Industrial Production Methods

Industrial production of H-Trp-phe-OH typically involves large-scale SPPS, which allows for the efficient and scalable synthesis of the compound. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-Trp-phe-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of the tryptophan residue.

Reduction: Sodium borohydride is often employed for the reduction of specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and development in various fields .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Phe-Trp-OH: Another dipeptide consisting of phenylalanine and tryptophan, with similar antihypertensive properties.

BIM-23052: A somatostatin analog with antihypertensive and antitumor properties.

Uniqueness

H-Trp-phe-OH is unique due to its specific combination of tryptophan and phenylalanine, which provides distinct biochemical properties and therapeutic potential. Its ability to inhibit ACE and modulate nitric oxide levels sets it apart from other similar compounds .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPMHKLUUZKAZ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6686-02-8 | |

| Record name | Tryptophylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6686-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of Trp-Phe?

A1: this compound is a dipeptide composed of two amino acids, Tryptophan (Trp) and Phenylalanine (Phe), linked by a peptide bond.

Q2: Does the chirality of the amino acids in this compound impact its activity?

A2: Yes, the chirality significantly influences the biological activity. For example, Ac-D-Trp-Phe-GlyNH2 demonstrated notable affinity for the μ-opioid receptor, and introducing substituents on the indole ring of D-Trp further modulated its receptor binding and antinociceptive effects. []

Q3: How does modifying the this compound structure with groups like Boc affect its activity?

A3: Adding a tert-butyloxycarbonyl (Boc) group to the N-terminal end of this compound, as in Boc-Trp-Phe-NH2, has been explored in the context of cholecystokinin (CCK) receptor binding. While modifications to the basic this compound structure generally reduced affinity, the Boc-protected dipeptide still displayed micromolar affinity for CCK receptors. []

Q4: How does this compound interact with the μ-opioid receptor?

A4: While a comprehensive model remains elusive, research suggests that Ac-D-Trp-Phe-GlyNH2, despite lacking a protonable nitrogen, acts as an agonist at the μ-opioid receptor. This highlights the dipeptide as a minimal recognition motif for this receptor. []

Q5: What is the role of the this compound sequence in NK-2 receptor antagonists?

A5: The this compound sequence is crucial for the activity of various NK-2 receptor antagonists. Cyclic pseudopeptides containing this sequence, like cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-βAla), exhibit potent antagonist activity, which is influenced by the lipophilicity of the Xaa side chain. []

Q6: How do this compound-containing peptides interact with the Ghrelin receptor?

A6: Peptide mimetics based on the D-Trp-Phe-D-Trp (wFw) core, like wFw-Isn-NH2, have shown unique interactions with the Ghrelin receptor. While acting as potent agonists at the Gαq and ERK1/2 pathways, they surprisingly lack activity at the serum response element, indicating a functionally biased agonism. []

Q7: How does the length of the spacer between this compound and a fluorophore impact NK2 receptor binding?

A7: Studies investigating fluorescent ligands for the NK2 receptor, designed by modifying a heptapeptide antagonist with this compound, revealed that varying the spacer length between the peptide and the fluorophore (NBD or fluorescein) significantly impacted binding affinity. Optimal activity was achieved with specific spacer lengths. []

Q8: What is the effect of incorporating D-amino acids into this compound-containing peptides?

A8: Introducing D-amino acids can drastically alter the activity of this compound peptides. For instance, replacing L-Trp with D-Trp in a tripeptide fragment of a substance P antagonist significantly enhanced its ability to block substance P binding in the guinea pig lung membrane. []

Q9: What are the potential therapeutic applications of this compound-containing peptides?

A9: Research suggests potential applications in various areas:

- Analgesia: this compound derivatives, particularly those containing D-amino acids, exhibit antinociceptive effects and hold promise as novel analgesics. []

- Cancer Therapy: Some this compound-containing peptide derivatives demonstrated the ability to reverse multidrug resistance in cancer cells, suggesting potential in chemotherapy. []

Q10: Can this compound derivatives be used to study biological processes?

A10: Yes, fluorescently labeled this compound-containing peptides have proven valuable for studying the neurokinin NK2 receptor. These probes enable the detection of receptor expression via flow cytometry and facilitate investigations into ligand-receptor interactions using fluorescence microscopy and spectrofluorimetry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)

![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)